molecular formula C13H25N3O B1465758 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide CAS No. 1304913-30-1

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide

Cat. No. B1465758
CAS RN: 1304913-30-1
M. Wt: 239.36 g/mol
InChI Key: YPGWTWZDEPASLS-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. For instance, an organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Chemical Reactions Analysis

Piperidine-containing compounds are important in the synthesis of pharmaceuticals and have been used in various chemical reactions .


Physical And Chemical Properties Analysis

Piperidine is a heterocyclic compound with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Scientific Research Applications

Synthesis and Structural Analysis

  • A pivotal area of research involving "2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide" and related compounds focuses on their synthesis and structure-activity relationships. Studies have explored the synthesis of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, highlighting their affinity for σ1 versus σ2 receptors. This research underlines the significance of structural variations on receptor binding properties, providing insights into the development of more targeted therapeutic agents (Huang, Hammond, Wu, & Mach, 2001).

Asymmetric Hydrogenation

  • Asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been demonstrated as an efficient route to enantioenriched 3-aminopiperidine derivatives. This method showcases a sustainable and atom-economical pathway to access valuable chiral aminopiperidines, which are integral to various natural products and pharmaceuticals, underscoring their broad biological significance (Royal et al., 2016).

Molecular Recognition

  • Research on molecular recognition has delved into the differentiation of pseudodistamine precursors and their isomers via mass spectrometry. This investigation provides a methodological advancement in the precise identification of complex organic compounds, facilitating the development of drugs and biologically active substances (Mazur, Grishina, & Lebedev, 2017).

Reductive Amination

  • The process of reductive amination applied to 2,6-diarylpiperidin-4-ones has been explored, yielding derivatives with significant relevance as analgesics, neuroleptics, and antihistamines. This research emphasizes the utility of 4-aminopiperidines in synthesizing compounds with potential therapeutic applications (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Metabolic Insights

  • The metabolism of 4-aminopiperidine drugs by Cytochrome P450s, specifically the mechanism of N-dealkylation catalyzed by CYP3A4, has been thoroughly investigated. This research offers molecular and quantum mechanical insights that could inform the design of drugs with optimized metabolism, highlighting the intersection of theoretical approaches and experimental data in drug design (Sun & Scott, 2011).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide” is not available, similar compounds such as Piperidine have been classified as flammable liquids (Category 2), with acute toxicity when swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and immune regulation The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis and immune responses

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP-4 by this compound can lead to increased levels of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and reduces blood glucose levels . This compound may also affect other signaling pathways and gene expression profiles, contributing to its diverse cellular effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of DPP-4, this compound inhibits the enzyme’s activity, preventing the degradation of incretin hormones such as GLP-1 . This inhibition results in prolonged incretin activity, which enhances insulin secretion and improves glycemic control. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biological activities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to improve glycemic control by enhancing insulin secretion and reducing blood glucose levels . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, which convert it into various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-11-5-4-8-16(9-11)10-13(17)15-12-6-2-1-3-7-12/h11-12H,1-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGWTWZDEPASLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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